4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 1226427-59-3
VCID: VC6678261
InChI: InChI=1S/C21H21ClN4O2S/c22-15-9-7-14(8-10-15)16-11-12-20(28)26(25-16)13-3-6-19(27)24-21-23-17-4-1-2-5-18(17)29-21/h7-12H,1-6,13H2,(H,23,24,27)
SMILES: C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H21ClN4O2S
Molecular Weight: 428.94

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

CAS No.: 1226427-59-3

Cat. No.: VC6678261

Molecular Formula: C21H21ClN4O2S

Molecular Weight: 428.94

* For research use only. Not for human or veterinary use.

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide - 1226427-59-3

Specification

CAS No. 1226427-59-3
Molecular Formula C21H21ClN4O2S
Molecular Weight 428.94
IUPAC Name 4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Standard InChI InChI=1S/C21H21ClN4O2S/c22-15-9-7-14(8-10-15)16-11-12-20(28)26(25-16)13-3-6-19(27)24-21-23-17-4-1-2-5-18(17)29-21/h7-12H,1-6,13H2,(H,23,24,27)
Standard InChI Key NMJNQDXDZKLBDV-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Introduction

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide represents a complex organic molecule that integrates heterocyclic and aromatic structures. This compound is of interest due to its potential pharmacological properties, particularly in areas such as anti-inflammatory and antimicrobial activities. The following sections provide a detailed overview of its chemical structure, synthesis methods, physicochemical properties, and biological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions integrating heterocyclic chemistry and amide bond formation. Although specific synthesis protocols for this exact compound are not readily available in the literature, related compounds have been synthesized using the following general steps:

  • Formation of Pyridazinone Core:

    • Pyridazine derivatives are synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    • The chlorophenyl substitution is introduced via electrophilic aromatic substitution.

  • Attachment of the Butanamide Group:

    • The butanamide linkage is formed using an activated carboxylic acid derivative (e.g., acid chloride) and an amine group.

  • Incorporation of the Benzothiazole Ring:

    • Benzothiazole derivatives are typically prepared by reacting o-aminothiophenols with carboxylic acids or their derivatives.

Challenges in Synthesis:
The integration of multiple functional groups requires careful control of reaction conditions to avoid side reactions or degradation of sensitive moieties.

Physicochemical Characterization

Characterization techniques for compounds of this nature include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into the hydrogen and carbon environments.

    • Peaks corresponding to aromatic protons, amide NH groups, and aliphatic chains can be observed.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands:

      • Amide C=OC=O: ~1650 cm1^{-1}

      • Aromatic CHC-H: ~3000 cm1^{-1}

  • X-ray Crystallography:

    • Offers detailed structural information if single crystals are available.

Biological Significance

Although no direct studies on this specific compound were found, similar pyridazinone derivatives exhibit promising pharmacological activities:

  • Anti-inflammatory Activity:

    • Pyridazinones have been reported to inhibit enzymes like cyclooxygenase (COX), reducing inflammation .

  • Antimicrobial Potential:

    • Compounds containing benzothiazole rings often demonstrate antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Potential Applications in Drug Design:

    • The combination of pyridazinone and benzothiazole scaffolds suggests potential as enzyme inhibitors or receptor modulators for therapeutic use.

Comparative Data Table

Below is a comparison of key properties between the discussed compound and related pyridazinone derivatives:

PropertyTarget CompoundRelated Pyridazinones
Molecular FormulaC20H21ClN4O2SVaries; typically C10-C20 frameworks
Key Functional GroupsAmide, Chlorophenyl, BenzothiazoleAmides, Halogens, Phenyl Rings
Biological ActivityAnti-inflammatory (hypothetical)Anti-inflammatory, Antimicrobial
SolubilityPolar organic solventsSimilar

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